N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide
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Overview
Description
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a diazepane ring, an imidazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides under basic conditions.
Introduction of the Imidazole Ring: This step might involve the reaction of the diazepane intermediate with imidazole derivatives under acidic or basic conditions.
Carboxamidation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds would require optimization of the above synthetic routes for large-scale production. This involves considerations of yield, purity, cost of reagents, and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the imidazole ring or the sulfonyl group.
Reduction: Reduction reactions could target the diazepane ring or the sulfonyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide analogs: Compounds with slight modifications in the diazepane or imidazole rings.
Other Diazepane Derivatives: Compounds with different substituents on the diazepane ring.
Imidazole Sulfonyl Compounds: Compounds with similar imidazole and sulfonyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
N-benzhydryl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c28-22(25-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19)26-12-7-13-27(15-14-26)31(29,30)20-16-23-17-24-20/h1-6,8-11,16-17,21H,7,12-15H2,(H,23,24)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXRHIWCRUWVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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